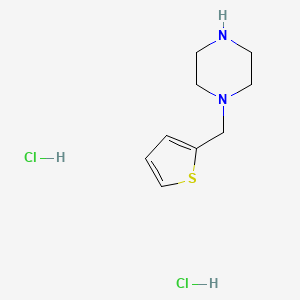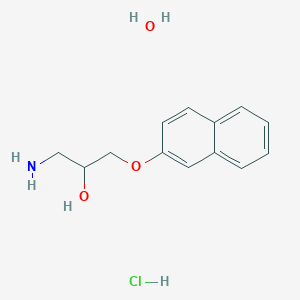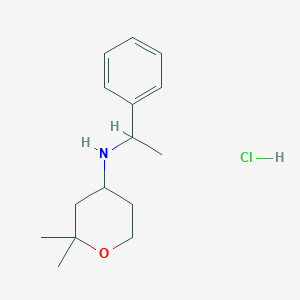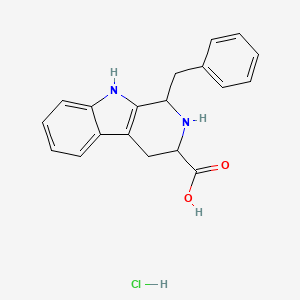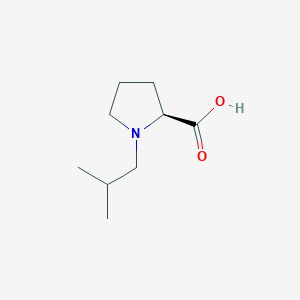
1-Isobutyl-L-proline
Overview
Description
1-Isobutyl-L-proline is a cyclic amino acid with the molecular formula C9H17NO2. It is a derivative of L-proline, where the hydrogen atom on the nitrogen is replaced by an isobutyl group. This modification imparts unique properties to the compound, making it of interest in various scientific and industrial applications .
Mechanism of Action
Biochemical Pathways
, it’s worth noting that proline, a structurally similar amino acid, plays a significant role in multiple types of stress responses and specific accumulation in pollen. The biochemical pathways of proline biosynthesis and degradation have been a subject of research for over 50 years .
Biochemical Analysis
Biochemical Properties
1-Isobutyl-L-proline plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities and protein interactions. It interacts with enzymes such as proline dehydrogenase and pyrroline-5-carboxylate reductase, which are involved in the proline metabolic pathway . These interactions influence the redox balance within cells and contribute to the regulation of cellular energy status. Additionally, this compound can act as a signaling molecule, modulating mitochondrial functions and influencing cell proliferation and gene expression .
Cellular Effects
This compound has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can affect the expression of genes involved in stress responses and energy metabolism . In plant cells, this compound has been shown to enhance tolerance to environmental stresses by regulating redox balance and energy status . In mammalian cells, it can influence cell proliferation and apoptosis, thereby playing a role in tissue homeostasis and repair .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules and enzymes. It binds to proline dehydrogenase, leading to the oxidation of proline to pyrroline-5-carboxylate, which is further converted to glutamate . This process is crucial for maintaining cellular redox balance and energy production. Additionally, this compound can modulate the activity of transcription factors, thereby influencing gene expression and cellular responses to environmental stimuli .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. Studies have shown that its stability and degradation can influence its long-term effects on cellular function. For example, prolonged exposure to this compound can lead to sustained changes in gene expression and cellular metabolism . Additionally, its stability under different storage conditions can affect its efficacy in experimental setups .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, it can enhance cellular functions and improve stress tolerance, while higher doses may lead to toxic effects . For instance, in rabbit models, dietary supplementation with proline derivatives has been shown to improve redox status and reproductive indicators under heat stress conditions . Excessive doses can lead to adverse effects such as oxidative stress and cellular damage .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the proline metabolic pathway. It interacts with enzymes such as proline dehydrogenase and pyrroline-5-carboxylate reductase, which are crucial for the conversion of proline to glutamate . This pathway is essential for maintaining cellular redox balance and energy production. Additionally, this compound can influence the levels of other metabolites, such as glutamine and glutamate, thereby affecting overall metabolic flux .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. For instance, it can be transported across cell membranes by proline transporters such as PAT1 and SIT1 . These transporters facilitate the uptake and distribution of this compound within various tissues, influencing its localization and accumulation . Additionally, its interaction with binding proteins can affect its bioavailability and efficacy .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can influence its activity and function. It is primarily localized in the mitochondria, where it participates in the proline metabolic pathway . This localization is crucial for its role in maintaining cellular redox balance and energy production. Additionally, this compound can be targeted to other subcellular compartments through specific targeting signals and post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isobutyl-L-proline can be synthesized through several methods. One common approach involves the reaction of L-proline with isobutyl bromide in the presence of a base such as sodium hydride. This reaction typically occurs in an organic solvent like tetrahydrofuran (THF) at room temperature .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include additional steps such as purification through crystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 1-Isobutyl-L-proline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: The isobutyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often require catalysts or specific conditions like elevated temperatures or pressures.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols .
Scientific Research Applications
1-Isobutyl-L-proline has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in protein folding and stability.
Medicine: Research is ongoing into its potential therapeutic uses, including as a precursor for drug development.
Industry: It is utilized in the production of various chemicals and materials, including polymers and resins.
Comparison with Similar Compounds
L-Proline: The parent compound, which lacks the isobutyl group.
L-Azetidine-2-carboxylic acid: A toxic non-proteinogenic amino acid.
Trans-4-hydroxy-L-proline: A component of mammalian collagen.
Uniqueness: 1-Isobutyl-L-proline is unique due to the presence of the isobutyl group, which imparts distinct chemical and physical properties. This modification enhances its stability and reactivity, making it more suitable for certain applications compared to its analogues .
Properties
IUPAC Name |
(2S)-1-(2-methylpropyl)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-7(2)6-10-5-3-4-8(10)9(11)12/h7-8H,3-6H2,1-2H3,(H,11,12)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVHTZNQHKOBGHA-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCCC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CN1CCC[C@H]1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70654579 | |
| Record name | 1-(2-Methylpropyl)-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70654579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1044637-62-8 | |
| Record name | 1-(2-Methylpropyl)-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70654579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


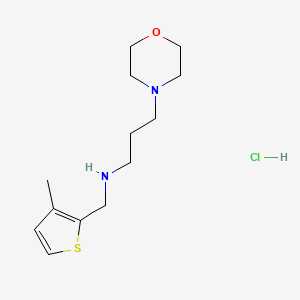
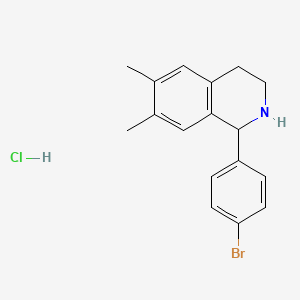
![2-[2-(2-Amino-acetylamino)-propionylamino]-3-methylpentanoic acid amide hydrochloride](/img/structure/B1388260.png)
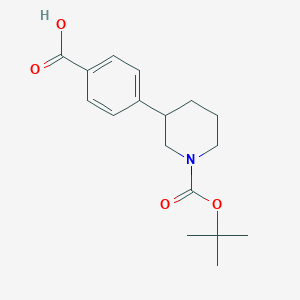
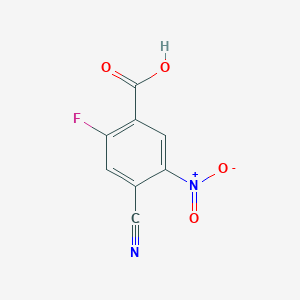
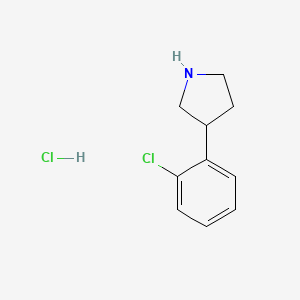

![3-Acetoxymethyl-7-amino-8-oxo-5-thia-1-aza-bicyclo[4.2.0]-oct-2-ene-2-carboxylic acid trifluoroacetic acid salt](/img/structure/B1388268.png)

